![molecular formula C19H21N5O3 B2853389 8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876902-48-6](/img/structure/B2853389.png)
8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a methoxybenzyl group and an imidazopurinedione group. The methoxybenzyl group is a common protecting group in organic synthesis . The imidazopurinedione group is a fused tricyclic system that is present in various bioactive compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the methoxybenzyl and imidazopurinedione groups. For instance, the methoxybenzyl group could be removed under certain conditions .Mécanisme D'action
Target of Action
The primary target of this compound is the Heat shock protein HSP 90-alpha . This protein is a molecular chaperone that promotes the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
The interaction between the compound and the Heat shock protein HSP 90-alpha could result in changes to the protein’s function, potentially influencing cell cycle control and signal transduction .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the role of the heat shock protein hsp 90-alpha, it is likely that the compound could influence pathways related to cell cycle control and signal transduction .
Pharmacokinetics
Information about its absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance is currently unavailable . These properties are crucial in determining the compound’s bioavailability, or the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect.
Result of Action
Given its target, it is likely that the compound could influence cell cycle control and signal transduction, potentially leading to changes in cell growth and division .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its target. Specific information about how environmental factors influence the action of this compound is currently unavailable .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in lab experiments is its ability to selectively bind to DNA and RNA, making it a useful tool for studying these molecules. However, the compound's potential toxicity and limited solubility may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One area of interest is the development of new anticancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of research is the potential use of the compound in the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis method of 8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the reaction of 4-methoxybenzylamine with 2,4,6,7-tetramethylimidazo[1,2-a]pyrimidine-3-carboxylic acid followed by cyclization with trifluoroacetic anhydride. The resulting product is then purified through column chromatography.
Applications De Recherche Scientifique
The potential applications of 8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in scientific research include its use as a fluorescent probe for DNA and RNA, as well as a potential anticancer agent. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-11-12(2)24-15-16(21(3)19(26)22(4)17(15)25)20-18(24)23(11)10-13-6-8-14(27-5)9-7-13/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGLVBBYSGDRRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxa-4-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2853306.png)

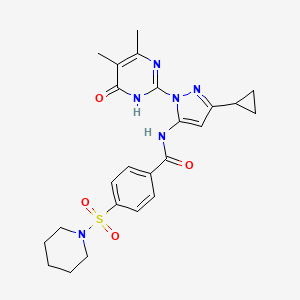
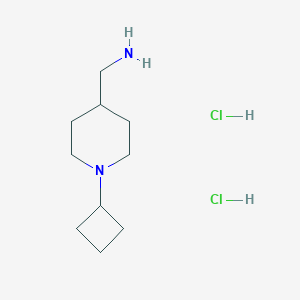
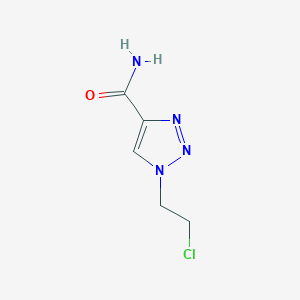
![(E)-2-(2-Chlorophenyl)-N-[2-(3-methylimidazol-4-yl)oxan-4-yl]ethenesulfonamide](/img/structure/B2853318.png)
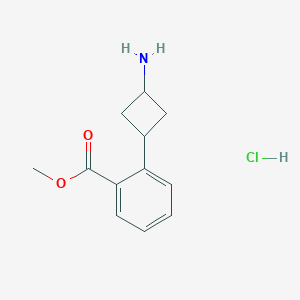
![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2853321.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide](/img/structure/B2853323.png)
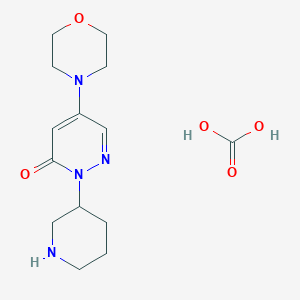
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2853326.png)
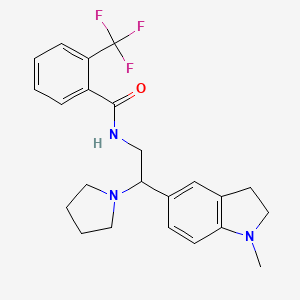
![diethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2853328.png)
